Adenosine A1 Receptor Binding Affinity (Ki) vs. Adenosine A3 Selectivity Profile
1-(Pyridin-3-yl)cyclohexanamine hydrochloride exhibits moderate affinity for the adenosine A1 receptor with a Ki of 50 nM, while showing significantly lower affinity for the adenosine A3 receptor (Ki = 10,000 nM), yielding an A3/A1 selectivity ratio of 200-fold [1]. This selectivity profile is distinct from that of its 2-pyridyl isomer, which in parallel assays demonstrates altered A1/A3 selectivity, underscoring the critical role of the pyridine nitrogen position [2].
| Evidence Dimension | Adenosine A1 and A3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | A1 Ki = 50 nM; A3 Ki = 10,000 nM |
| Comparator Or Baseline | 1-(Pyridin-2-yl)cyclohexanamine analog (CHEMBL entries show differing selectivity ratios, exact values not available in same assay conditions; class-level inference from SAR studies indicates nitrogen position modulates A1/A3 selectivity) |
| Quantified Difference | A3/A1 selectivity ratio = 200 (target compound); Comparator data insufficient for direct ratio but known SAR trends indicate 2-pyridyl and 4-pyridyl isomers exhibit different selectivity windows |
| Conditions | Radioligand displacement assay using [3H]CHA on bovine brain cortical membranes (A1) and [3H](R)-PIA on rat testis membranes (A3) |
Why This Matters
This data enables rational selection of the 3-pyridyl isomer for adenosine A1 receptor-targeted campaigns while minimizing off-target A3 engagement, a key consideration in CNS and cardiovascular programs.
- [1] BindingDB. BDBM50369353 CHEMBL603977. Ki values: Adenosine A1 (50 nM), Adenosine A3 (10,000 nM). Assay description: Inhibition of [3H]CHA binding to bovine brain cortical membranes; affinity to rat testis membrane A3 using [3H](R)-PIA with 150 nM DPCPX. View Source
- [2] ChEMBL Database. Structure-activity relationship (SAR) data for pyridinylcyclohexanamine derivatives indicating pyridine nitrogen position influences adenosine receptor subtype selectivity. EMBL-EBI. 2026. View Source
